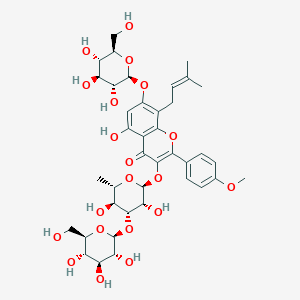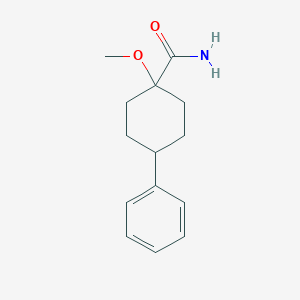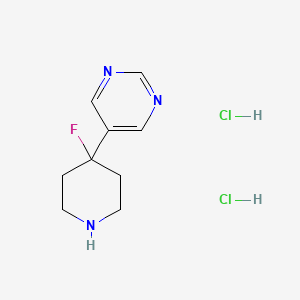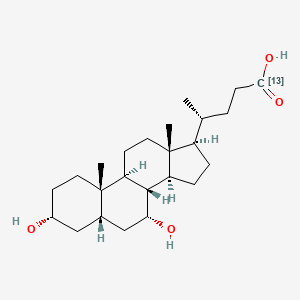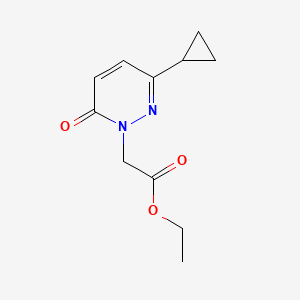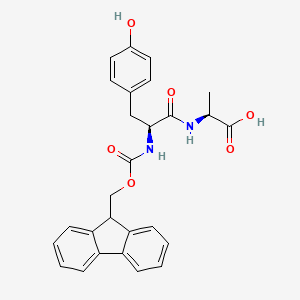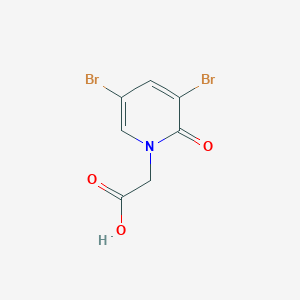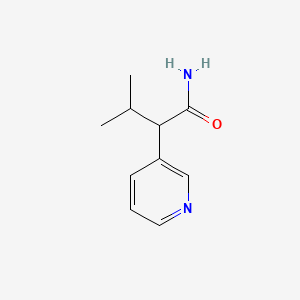
3-Methyl-2-(pyridin-3-yl)butanamide
Descripción general
Descripción
3-Methyl-2-(pyridin-3-yl)butanamide is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to 3-Methyl-2-(pyridin-3-yl)butanamide has been reported in the literature . For instance, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . Another study reported the synthesis of a series of novel pyridine derivatives containing oxime esters from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
3-Methyl-2-(pyridin-3-yl)butanamide and related compounds are used in synthetic chemistry, particularly for the synthesis of heterocyclic compounds. These compounds serve as precursors in various chemical reactions, enabling the creation of diverse heterocyclic structures, which are crucial in the development of pharmaceuticals and other complex organic compounds (Fadda et al., 2015).Antimicrobial Properties
Some derivatives of 3-Methyl-2-(pyridin-3-yl)butanamide have demonstrated moderate antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, which is an ongoing area of research given the increasing resistance to existing antibiotics (Darwish et al., 2010).Pharmacological Applications
Certain pyridine derivatives, which include structures related to 3-Methyl-2-(pyridin-3-yl)butanamide, have been identified as potent and selective CB2 cannabinoid receptor agonists. These compounds exhibit efficacy in animal models of neuropathic pain, indicating their potential therapeutic value in pain management (Chu et al., 2009).Heterocyclic Synthesis
The compound is used in the synthesis of a variety of heterocyclic compounds, such as dihydropyridines, dihydropyridazines, and thiourea derivatives. These compounds have diverse applications, ranging from pharmaceuticals to materials science (Hafiz et al., 2011).Potential Antiviral Activity
Synthesized derivatives from 3-Methyl-2-(pyridin-3-yl)butanamide are expected to exhibit antiviral activity. This presents opportunities for the development of new antiviral drugs, especially considering the ongoing need for effective treatments against various viral infections (Saxena et al., 2011).
Propiedades
IUPAC Name |
3-methyl-2-pyridin-3-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)9(10(11)13)8-4-3-5-12-6-8/h3-7,9H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRHHIXRMLVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pyridin-3-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



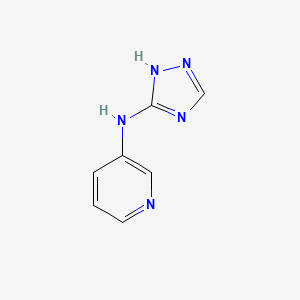
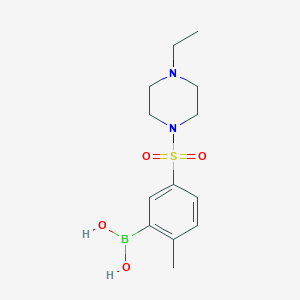
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B1458792.png)

